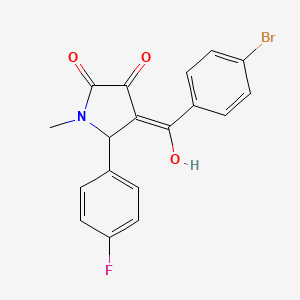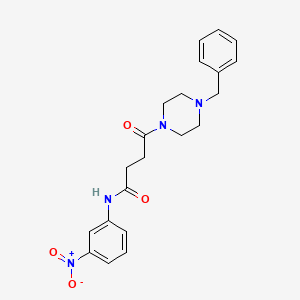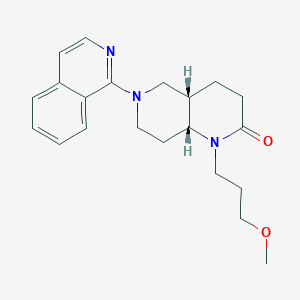![molecular formula C21H32N2O2 B5317406 2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide](/img/structure/B5317406.png)
2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclobutylamino acetic acid derivatives and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide is not fully understood. However, it has been suggested that this compound may act as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for the inhibitory neurotransmission in the central nervous system and its modulation can lead to the reduction of neuronal excitability.
Biochemical and Physiological Effects
Studies have shown that this compound can produce significant biochemical and physiological effects. It has been reported to increase the duration of GABAergic inhibitory postsynaptic currents, leading to the reduction of neuronal excitability. In addition, it has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of neuropathic pain and epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide in lab experiments is its selectivity towards the GABA-A receptor. This compound has been shown to have minimal or no activity towards other receptors, reducing the risk of off-target effects. However, its low solubility in water and high lipophilicity can pose some limitations in its use in certain experiments.
Future Directions
There are several future directions that can be explored in the research of 2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide. One possible direction is the investigation of its potential use in the treatment of other neurological disorders such as depression and schizophrenia. In addition, the development of more efficient and cost-effective synthesis methods can lead to the production of larger quantities of this compound, facilitating further research. Finally, the development of analogs of this compound with improved pharmacokinetic properties can lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, this compound is a compound that has shown promising potential for therapeutic applications. Its selectivity towards the GABA-A receptor and its ability to produce significant biochemical and physiological effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of other neurological disorders.
Synthesis Methods
The synthesis of 2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide has been reported in various research studies. One of the most common methods involves the reaction of 2-benzyloxyacetic acid with cyclooctylamine, followed by cyclization of the resulting intermediate with diethyl carbonate. The final product is obtained by deprotection of the benzyl group using hydrogenation or palladium-catalyzed hydrogenolysis.
Scientific Research Applications
2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide has been extensively studied for its potential therapeutic applications. It has been reported to have anticonvulsant, analgesic, and anxiolytic properties. In addition, it has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
properties
IUPAC Name |
N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c24-21(16-25-15-17-9-5-4-6-10-17)23-20-14-13-19(20)22-18-11-7-2-1-3-8-12-18/h4-6,9-10,18-20,22H,1-3,7-8,11-16H2,(H,23,24)/t19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWONLWFWAYNTEU-UXHICEINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2CCC2NC(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)N[C@@H]2CC[C@@H]2NC(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-pyrrolidin-2-ylmethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5317324.png)
![2-methoxy-2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5317332.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5317340.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5317346.png)


![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5317378.png)
![N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5317395.png)
![5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317399.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5317404.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-4-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5317408.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B5317417.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B5317425.png)